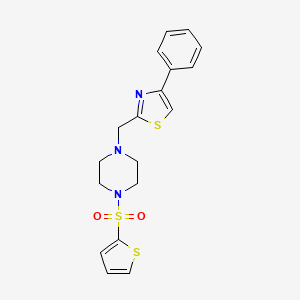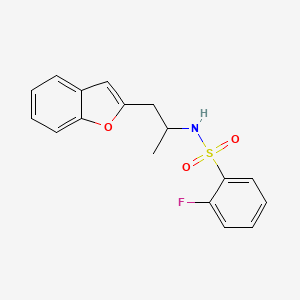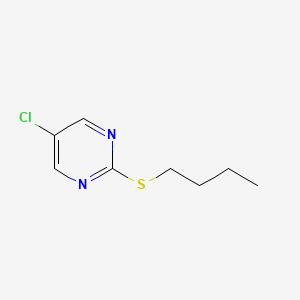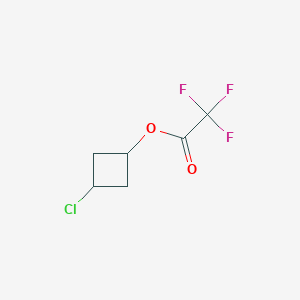
3-(1,3-Benzodioxol-5-ylamino)-1-(3,4-dichlorophenyl)-1-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-Benzodioxol-5-ylamino)-1-(3,4-dichlorophenyl)-1-propanone, also known as Benzodioxolylbutanamine (BDB), is a chemical compound that belongs to the class of phenethylamines. It is a derivative of amphetamine and has been found to have psychoactive effects. BDB has been synthesized through different methods, and its scientific research application has been investigated in various studies.
作用机制
BDB acts as a serotonin and dopamine releasing agent, causing the release of these neurotransmitters into the synaptic cleft. This leads to an increase in the concentration of these neurotransmitters in the brain, resulting in the psychoactive effects of the compound. BDB also acts as a serotonin and dopamine transporter inhibitor, preventing the reuptake of these neurotransmitters into the presynaptic neuron. This prolongs the effects of the released neurotransmitters, leading to a longer-lasting effect.
Biochemical and Physiological Effects
BDB has been found to have various biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. BDB has also been found to induce oxidative stress and damage to neurons in the brain. However, the exact mechanisms of these effects are still unclear and require further investigation.
实验室实验的优点和局限性
BDB has advantages and limitations for lab experiments. One advantage is that it has similar effects to MDMA, making it a useful tool for studying the mechanism of action and potential therapeutic applications of these compounds. However, BDB has limitations in terms of its availability and legality, making it difficult to obtain for research purposes. Additionally, the psychoactive effects of BDB may make it difficult to conduct studies in a controlled environment.
未来方向
There are several future directions for the study of BDB. One direction is to investigate its potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder. Another direction is to further investigate the mechanism of action and biochemical and physiological effects of BDB. Additionally, studies could be conducted to compare the effects of BDB to other psychoactive compounds, such as MDMA, to gain a better understanding of the similarities and differences between these compounds.
合成方法
BDB can be synthesized through various methods, including the reductive amination of 3,4-dichlorophenylacetone and 1,3-benzodioxole-5-amine. This method involves the reaction of the two compounds in the presence of a reducing agent, such as sodium cyanoborohydride or sodium borohydride. Another method involves the reaction of 1,3-benzodioxole-5-amine with 3,4-dichlorophenylpropanone in the presence of a base, such as sodium carbonate or potassium carbonate. The resulting product is then purified through recrystallization or chromatography.
科学研究应用
BDB has been investigated for its psychoactive effects and potential therapeutic applications. It has been found to have similar effects to MDMA (3,4-methylenedioxymethamphetamine), a well-known recreational drug. BDB has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, leading to feelings of euphoria, empathy, and increased sociability. Studies have also suggested that BDB may have potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder.
属性
IUPAC Name |
3-(1,3-benzodioxol-5-ylamino)-1-(3,4-dichlorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3/c17-12-3-1-10(7-13(12)18)14(20)5-6-19-11-2-4-15-16(8-11)22-9-21-15/h1-4,7-8,19H,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFAAJPMCUHVNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NCCC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2902911.png)

![6-(4-methoxybenzyl)-2-(((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2902914.png)

![3-(3-bromophenyl)-1-(4-chlorophenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2902920.png)


![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2902926.png)

![1-{Thieno[3,2-b]pyridin-7-yl}piperazine dihydrochloride](/img/structure/B2902929.png)


![Methyl 2-[[2-(2-fluoroethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2902933.png)
